molecular formula C9H10N4O B14292160 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 126778-97-0

4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14292160
CAS No.: 126778-97-0
M. Wt: 190.20 g/mol
InChI Key: FOIOJNJZLCOEIX-UHFFFAOYSA-N
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Description

4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with amino and phenyl groups

Preparation Methods

The synthesis of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or their equivalents. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino groups at positions 4 and 5. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce N-alkyl or N-acyl derivatives .

Scientific Research Applications

4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the design of new pharmaceuticals and bioactive molecules.

    Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual amino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications. Continued research on this compound and its derivatives is likely to yield new insights and applications in the future.

Properties

CAS No.

126778-97-0

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4,5-diamino-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H10N4O/c10-7-8(11)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,7H,10H2,(H2,11,12)

InChI Key

FOIOJNJZLCOEIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)N)N

Origin of Product

United States

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